3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dichlorophenyl group, an oxazolidinone ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorophenylamine, is reacted with a suitable acylating agent to form the dichlorophenyl intermediate.
Oxazolidinone Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazolidinone ring.
Amide Bond Formation: Finally, the oxazolidinone intermediate is reacted with a propanoyl chloride derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
- 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)butanamide
Uniqueness
The unique combination of the dichlorophenyl group, oxazolidinone ring, and propanamide moiety in 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide distinguishes it from other similar compounds. This structural uniqueness may confer specific biological activities and applications that are not observed in related compounds.
Biological Activity
3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide, identified by its CAS number 2034314-07-1, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₄Cl₂N₂O₄
- Molecular Weight : 345.2 g/mol
- Structure : The compound features a dichlorophenyl group and a dioxooxazolidin moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Antifungal Properties : Similar compounds have shown activity against filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum .
- Enzyme Inhibition : The presence of the dioxooxazolidin structure suggests possible inhibition of enzymes involved in metabolic pathways.
Antimicrobial Effects
Research has indicated that derivatives of dichlorophenyl compounds possess significant antimicrobial properties. For instance, related compounds have been documented to demonstrate antifungal effects comparable to established antifungal agents like ketoconazole and oxiconazole .
Case Studies
- Antifungal Activity Study :
- Enzyme Interaction Studies :
- Investigations into the enzyme inhibition mechanisms revealed that compounds similar to this compound could inhibit key enzymes responsible for fungal cell wall synthesis, thereby exerting their antifungal effects.
Data Table: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against bacteria | |
Antifungal | Comparable to ketoconazole | |
Enzyme Inhibition | Potential inhibition of enzymes |
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of compounds similar to this compound. The incorporation of specific functional groups has been shown to improve potency and selectivity against target pathogens.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4/c15-10-2-1-3-11(16)9(10)4-5-12(19)17-6-7-18-13(20)8-22-14(18)21/h1-3H,4-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHJSDOSXVENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)CCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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